molecular formula C15H17NO3 B8579019 3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid

3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid

Cat. No.: B8579019
M. Wt: 259.30 g/mol
InChI Key: PTVFUGRHEBXJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid moiety attached to a pent-1-ynyl chain with a dimethylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pent-1-ynyl Chain: The pent-1-ynyl chain can be synthesized through a series of reactions, including alkylation and deprotonation.

    Attachment of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group is introduced through a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzoic Acid: The final step involves coupling the pent-1-ynyl chain with benzoic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated benzoic acids or other substituted derivatives.

Scientific Research Applications

3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid can be compared with other similar compounds, such as:

    3-(5-Dimethylcarbamoyl-pent-1-enyl)-benzoic acid: Similar structure but with a double bond in the pent-1-enyl chain.

    3-(5-Dimethylcarbamoyl-pent-1-ynyl)-benzamide: Similar structure but with an amide group instead of a carboxylic acid.

    3-(5-Dimethylcarbamoyl-pent-1-ynyl)-phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid

InChI

InChI=1S/C15H17NO3/c1-16(2)14(17)10-5-3-4-7-12-8-6-9-13(11-12)15(18)19/h6,8-9,11H,3,5,10H2,1-2H3,(H,18,19)

InChI Key

PTVFUGRHEBXJCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCC#CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(5-Dimethylcarbamoyl-pent-ynyl)benzoic acid ethyl ester (0.800 g, 2.78 mmol) was treated with sodium hydroxide 1M solution (6 mL) overnight. To the reaction mixture 7 mL of HCl 1M solution was added and the solvent was removed under vacuum. The residue was triturated with ethyl acetate, to give 3-(5-dimethylcarbamoyl-pent-1-ynyl)-benzoic acid (24)(0.590 g, 2.05 mmol; yield 74%) as white off powder.
Name
3-(5-Dimethylcarbamoyl-pent-ynyl)benzoic acid ethyl ester
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

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